molecular formula C7H7Cl2N B3360024 2-(Dichloromethyl)-3-methylpyridine CAS No. 88237-09-6

2-(Dichloromethyl)-3-methylpyridine

Cat. No. B3360024
CAS RN: 88237-09-6
M. Wt: 176.04 g/mol
InChI Key: MEVPEUYGIYGMDZ-UHFFFAOYSA-N
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Description

The compound “2-(Dichloromethyl)-2-methyl-1,3-dioxolane” is a related compound that has been found in the Sigma-Aldrich database . It’s important to note that the structure and properties of “2-(Dichloromethyl)-3-methylpyridine” could be different.


Synthesis Analysis

An efficient synthesis of Rubin’s Aldehyde and its Precursor 1,3,5-Tribromo-2,4,6-tris (dichloromethyl)benzene has been reported . This process involves two reaction steps from 1,3,5-tribromobenzene .

Scientific Research Applications

  • Intermediate in Pharmaceuticals and Pesticides : 2-Chloro-5-trichloromethylpyridine, closely related to 2-(Dichloromethyl)-3-methylpyridine, is a significant intermediate in the synthesis of various medicines and pesticides. Techniques like extraction, distillation, and column chromatography are employed for its separation and purification, achieving high purity levels (Su Li, 2005).

  • Photochemical Dimerization : Ultraviolet irradiation of related pyridine compounds leads to the formation of dimers, which have unique chemical and physical properties. This process is significant in understanding the photoreactivity of these compounds (E. Taylor & R. O. Kan, 1963).

  • Chemical Rearrangements : 2-Dichloromethyl-2,5-dimethyl-2H-pyrrole, a compound similar to this compound, undergoes base-catalyzed rearrangements to form various pyridine derivatives. This demonstrates its versatility in synthetic organic chemistry (R. L. Jones & C. Rees, 1969).

  • Optimization in Electrophoretic Separation : Methylpyridines, including 2-, 3-, and 4-methylpyridines, have been used to study the relationship between pH and separation in free solution capillary electrophoresis, a technique crucial for analyzing and separating compounds (S. Wren, 1991).

  • Antimicrobial Activity and DNA Interactions : Compounds formed from 2-amino-3-methylpyridine, structurally related to this compound, exhibit significant antimicrobial activity against various bacteria and yeasts, as well as interact with DNA. This highlights their potential in biomedical applications (M. Abu-Youssef et al., 2010).

  • Production in Microreaction Systems : Microreaction systems have been introduced for the safer and more efficient production of 3-Methylpyridine-N-oxide, an intermediate in preparing 2-chloro-5-methylpyridine, which is used in nicotine insecticide synthesis. This approach enhances yield and reaction control (Fu-Ning Sang, Jinpei Huang, Jianhong Xu, 2020).

  • Applications in Pesticide Intermediates : Various derivatives of 3-methylpyridine, including 2-chloro-5-chloromethylpyridine, are discussed for their use as intermediates in pesticide synthesis. The development trend of nicotine pesticides is also addressed (Yang Yi, 2005).

properties

IUPAC Name

2-(dichloromethyl)-3-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c1-5-3-2-4-10-6(5)7(8)9/h2-4,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVPEUYGIYGMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50523375
Record name 2-(Dichloromethyl)-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50523375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88237-09-6
Record name 2-(Dichloromethyl)-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50523375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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